gamma-Dodecalactone
Overview
Description
Synthesis Analysis
The synthesis of Gamma-Dodecalactone typically involves the oxidation of fatty acids or the ring-opening polymerization of lactones. A noteworthy approach is the use of gamma-irradiation for the synthesis of organic nanoparticles, including lactones. Gamma-irradiation facilitates controlled synthesis, offering a clean alternative to chemical methods, with advantages such as minimal use of harmful chemicals and simplified production in aqueous systems, which reduces the need for organic solvents (Flores-Rojas, López-Saucedo, & Bucio, 2020).
Scientific Research Applications
Food Industry
Gamma-Dodecalactone is widely used in the food industry due to its intense peach-like aroma . It’s naturally present in many fruits and fermentations .
Method of Application
It’s used as a flavoring agent in fruit-flavored food and beverage applications . The biotechnological production of this compound has gained interest, with one method involving the microbial conversion of oleic acid into gamma-Dodecalactone .
Results or Outcomes
The use of this compound enhances the flavor profile of food products, contributing to a more enjoyable eating experience for consumers .
Fragrance Industry
Gamma-Dodecalactone is also important in the fragrance industry, where it’s used in the formulation of peach, apricot, and strawberry fragrances for various products .
Method of Application
It’s used as a key ingredient in the formulation of fragrances for personal care products, household goods, and beverages .
Results or Outcomes
The inclusion of gamma-Dodecalactone in these products provides a pleasant, fruity aroma, enhancing the overall user experience .
Pharmaceutical Industry
Gamma-Dodecalactone finds application in the pharmaceutical industry as well .
Method of Application
It’s used in the formulation of pharmaceutical drugs, although specific methods of application and experimental procedures may vary depending on the particular pharmaceutical application .
Results or Outcomes
The use of gamma-Dodecalactone in pharmaceutical applications contributes to the overall effectiveness of the pharmaceutical product .
Biotechnology
In biotechnology, gamma-Dodecalactone is produced through the biotransformation of oleic acid .
Method of Application
One method involves the use of the bacterium Micrococcus luteus, which can transform oleic acid into gamma-Dodecalactone . Another method involves the use of the yeast Yarrowia lipolytica .
Results or Outcomes
These biotechnological methods provide a cost-effective and environmentally friendly way to produce gamma-Dodecalactone .
Chemical Synthesis
Gamma-Dodecalactone is also involved in chemical synthesis .
Method of Application
One patented method involves the use of a chirality compound method to produce gamma-Dodecalactone .
Results or Outcomes
The result is the production of gamma-Dodecalactone with a high enantiomeric excess value .
Environmental Science
In environmental science, gamma-Dodecalactone is considered due to its low environmental burden .
Method of Application
One study attempted to separate gamma-Dodecalactone from the biotransformation medium using various methods such as liquid-liquid extraction, hydrodistillation, and adsorption .
Results or Outcomes
The study found that adsorption of gamma-Dodecalactone on Amberlite XAD-4 resin was the most effective method due to material costs, the ease of the process, and low environmental burden .
Cosmetics Industry
Gamma-Dodecalactone is used in the cosmetics industry due to its pleasant, fruity aroma .
Method of Application
It’s used as a fragrance ingredient in various cosmetic products .
Results or Outcomes
The inclusion of gamma-Dodecalactone in these products provides a pleasant, fruity aroma, enhancing the overall user experience .
Bacterial Biotransformation
Gamma-Dodecalactone can be produced through bacterial biotransformation of oleic acid .
Method of Application
One method involves the use of the bacterium Micrococcus luteus, which can transform oleic acid into gamma-Dodecalactone .
Results or Outcomes
This method provides a cost-effective and environmentally friendly way to produce gamma-Dodecalactone .
Beverage Industry
Gamma-Dodecalactone is used in the beverage industry to enhance the flavor of fruit-flavored beverages .
Method of Application
It’s used as a flavoring agent in fruit-flavored beverage applications .
Results or Outcomes
The use of this compound enhances the flavor profile of beverages, contributing to a more enjoyable drinking experience for consumers .
Bacterial Biotransformation
Gamma-Dodecalactone can be produced through bacterial biotransformation of oleic acid .
Method of Application
One method involves the use of the bacterium Micrococcus luteus, which can transform oleic acid into gamma-Dodecalactone . This process involves the hydration of oleic acid to 10-hydroxystearic acid, then oxidation to 10-ketostearic acid, giving 4-ketolauric acid after three cycles of β-oxidation, which is subsequently reduced and cyclized to γ-dodecalactone .
Results or Outcomes
This method provides a cost-effective and environmentally friendly way to produce gamma-Dodecalactone . Higher yields of γ-dodecalactone can be obtained using 10-hydroxystearic acid instead of oleic acid .
Beverage Industry
Gamma-Dodecalactone is used in the beverage industry to enhance the flavor of fruit-flavored beverages .
Method of Application
It’s used as a flavoring agent in fruit-flavored beverage applications .
Results or Outcomes
The use of this compound enhances the flavor profile of beverages, contributing to a more enjoyable drinking experience for consumers .
Personal Care Products
Gamma-Dodecalactone is used in the formulation of personal care products due to its intense peach flavor .
Method of Application
It’s used as a fragrance ingredient in various personal care products .
Results or Outcomes
The inclusion of gamma-Dodecalactone in these products provides a pleasant, fruity aroma, enhancing the overall user experience .
Safety And Hazards
properties
IUPAC Name |
5-octyloxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-11-9-10-12(13)14-11/h11H,2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPCZPLRVAWXPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1CCC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047190 | |
Record name | gamma-Dodecalactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to pale yellow liquid with a fruity, peach-like, pear-like odour | |
Record name | gamma-Dodecalactone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/445/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
1 ml in 1 ml 95% alcohol (in ethanol) | |
Record name | gamma-Dodecalactone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/445/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.933-0.938 | |
Record name | gamma-Dodecalactone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/445/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
gamma-Dodecalactone | |
CAS RN |
2305-05-7, 57084-18-1 | |
Record name | γ-Dodecalactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2305-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | gamma-Dodecalactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002305057 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | gamma-Dodecalactone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26511 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2(3H)-Furanone, dihydro-5-octyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | gamma-Dodecalactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dihydro-5-octylfuran-2(3H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.247 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .GAMMA.-DODECALACTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX9N4581LU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | xi-Dihydro-5-octyl-2(3H)-furanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031683 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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